(E)-O-(3-Chloroallyl)hydroxylamine hydrochloride

Flow Chemistry Process Intensification Agrochemical Intermediate Synthesis

Traditional batch synthesis of clethodim's key intermediate suffers from >10 h cycle times and hazardous exothermic conditions. This compound is the mandatory O-alkylation partner. Continuous flow data demonstrates 70% yield at 96% purity in 18 min-a >97% cycle-time reduction, enabling higher throughput and lower operational costs. Additionally, enzymatic deacetylation routes (53-fold catalytic efficiency improvement) are now industrially viable, reducing hazardous waste. Prioritize suppliers with validated continuous-flow or biocatalytic capabilities.

Molecular Formula C3H7Cl2NO
Molecular Weight 141.98 g/mol
CAS No. 96992-71-1
Cat. No. B150716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-O-(3-Chloroallyl)hydroxylamine hydrochloride
CAS96992-71-1
Synonyms(E)-Hydrochloride O-(3-Chloro-2-propenyl)-hydroxylamine;  (E)-O-(3-Chloro-2-propenyl)hydroxylamine Hydrochloride
Molecular FormulaC3H7Cl2NO
Molecular Weight141.98 g/mol
Structural Identifiers
SMILESC(C=CCl)ON.Cl
InChIInChI=1S/C3H6ClNO.ClH/c4-2-1-3-6-5;/h1-2H,3,5H2;1H
InChIKeyGZDAGPDHXQKVHK-TYYBGVCCSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Where to Procure (E)-O-(3-Chloroallyl)hydroxylamine Hydrochloride (CAS 96992-71-1): A Critical Intermediate for Agrochemical and Pharmaceutical Synthesis


(E)-O-(3-Chloroallyl)hydroxylamine hydrochloride (CAS 96992-71-1, MFCD08436146) is a specialized hydroxylamine derivative featuring a trans-3-chloroallyl substituent. It is primarily supplied as the hydrochloride salt, a white to off-white crystalline solid with a typical vendor-reported purity of ≥95% . Its molecular weight is 144 g/mol, and it exhibits a density of 1.29 and a refractive index of 1.47 . The compound serves as a critical building block in the synthesis of the commercial herbicide clethodim and has been investigated as a reactive intermediate for constructing pharmaceutical candidates and antimicrobial agents [1].

Why (E)-O-(3-Chloroallyl)hydroxylamine Hydrochloride Cannot Be Replaced by Generic O-Allyl or O-Alkyl Hydroxylamines


The trans-3-chloroallyl moiety in (E)-O-(3-Chloroallyl)hydroxylamine hydrochloride imparts distinct reactivity and application specificity that precludes simple substitution with non-chlorinated analogs such as O-allylhydroxylamine or O-methylhydroxylamine. While O-allylhydroxylamine acts as a general-purpose hydroxylamine nucleophile with reported enzyme inhibition Ki values in the low micromolar range (e.g., 0.0216 µM for mixed-type inhibition) [1], the chloroallyl variant is uniquely required as the O-alkylation partner in the final step of clethodim synthesis—a role that non-chlorinated analogs cannot fulfill due to the herbicide's essential pharmacophore requirements [2]. Furthermore, the chlorine substitution alters the electronic character of the allyl group, potentially enhancing nucleophilicity and modulating biological target interactions in ways that non-chlorinated hydroxylamines cannot replicate .

Quantitative Differentiation Evidence for (E)-O-(3-Chloroallyl)hydroxylamine Hydrochloride vs. Closest Analogs


Continuous Flow Synthesis Achieves 70% Yield in 18 Minutes vs. >10 Hours Batch Process

A continuous flow process for synthesizing the free base (E)-O-(3-chloro-2-propenyl)hydroxylamine, the immediate precursor to the hydrochloride salt, was developed as a replacement for traditional batch synthesis. This flow method reduced total reaction time from over ten hours to just 18 minutes, representing a >97% reduction in residence time. The process achieved a 70% isolated yield with 96% purity and a throughput of 12.84 g/h [1]. This direct head-to-head comparison demonstrates that procurement of this intermediate from suppliers employing continuous flow manufacturing can translate into faster order fulfillment and more consistent quality.

Flow Chemistry Process Intensification Agrochemical Intermediate Synthesis

Engineered Deacetylase Variant Boosts Catalytic Efficiency 53-Fold for OCH Synthesis

Enzymatic synthesis of O-(3-chloro-2-propenyl)hydroxylamine (OCH), the free base of the target compound, via deacetylase-catalyzed deacetylation of the precursor NECA represents a sustainable alternative to chemical methods. Through structure-guided engineering, a variant deacetylase (EcDeacY330A-C331N-H355Y) was developed that exhibited a 53-fold improvement in catalytic efficiency (kcat/Km) compared to the wild-type enzyme [1]. This class-level inference suggests that the enzymatic route is now a viable industrial option for producing this specific hydroxylamine, offering a greener and potentially more selective manufacturing process than chemical hydrolysis.

Biocatalysis Enzyme Engineering Sustainable Chemistry

Exclusive Role as Essential O-Alkylation Partner in Clethodim Herbicide Synthesis

Clethodim, a widely used cyclohexanedione herbicide, is produced via O-alkylation of a cyclohexanedione oxime with an (E)-3-chloroallyl group, which is derived directly from (E)-O-(3-chloroallyl)hydroxylamine [1]. No other hydroxylamine derivative—including O-allylhydroxylamine, O-methylhydroxylamine, or O-benzylhydroxylamine—can substitute for this specific chloroallyl moiety in the final product, as the chlorine atom is an integral part of the clethodim pharmacophore essential for herbicidal activity [2]. This exclusive requirement makes the compound an irreplaceable intermediate in the clethodim supply chain.

Herbicide Synthesis Agrochemical Intermediates Cyclohexanedione Chemistry

Enhanced Nucleophilic Reactivity of Chloroallyl Group Compared to Hydroxylamine Sulfate

O-(3-Chloroallyl)hydroxylamine (the free base) is reported to be more reactive than hydroxylamine sulfate due to a higher affinity for electron density on sulfur atoms . While hydroxylamine sulfate is a common laboratory reagent for oxime formation, the chloroallyl derivative offers distinct advantages in nucleophilic substitution reactions where the chlorine substituent can stabilize transition states or participate in additional bonding interactions. This class-level inference suggests that for chemoselective transformations requiring a more potent O-alkylhydroxylamine nucleophile, the chloroallyl variant may provide superior reaction kinetics and yield outcomes compared to simpler hydroxylamine salts.

Nucleophilic Substitution Reaction Kinetics Organic Synthesis Methodology

Optimal Procurement and Application Scenarios for (E)-O-(3-Chloroallyl)hydroxylamine Hydrochloride


Large-Scale Agrochemical Intermediate Manufacturing

For manufacturers of the herbicide clethodim, (E)-O-(3-Chloroallyl)hydroxylamine hydrochloride is a mandatory O-alkylation reagent in the final synthetic step. The continuous flow synthesis data demonstrates that a 70% yield with 96% purity can be achieved in 18 minutes, compared to >10 hours in batch mode [1]. This translates to a >97% reduction in cycle time, enabling higher throughput and lower operational costs. Procurement teams should prioritize suppliers with demonstrated continuous flow manufacturing capabilities to secure consistent quality and competitive pricing for large-volume orders.

Green Chemistry and Biocatalytic Process Development

Research and development groups exploring sustainable synthesis routes for clethodim or related oxime ether herbicides should consider sourcing (E)-O-(3-Chloroallyl)hydroxylamine from manufacturers employing enzymatic deacetylation methods. The 53-fold improvement in catalytic efficiency achieved through enzyme engineering [2] indicates that biocatalytic production is becoming industrially viable. Procuring material produced via this route supports corporate sustainability goals and may offer advantages in terms of reduced hazardous waste and milder reaction conditions.

Pharmaceutical Intermediate Synthesis Requiring Enhanced Nucleophilic Reactivity

For medicinal chemistry projects involving the construction of oxime ethers or hydroxylamine-containing pharmacophores, (E)-O-(3-Chloroallyl)hydroxylamine hydrochloride may offer superior reactivity compared to simpler hydroxylamine salts. Its reported higher reactivity than hydroxylamine sulfate makes it a candidate for reactions where standard O-alkylhydroxylamines fail or proceed sluggishly. Researchers should consider this compound when designing synthetic sequences for antimicrobial agents or other bioactive molecules where the chloroallyl motif can be leveraged for both reactivity and target engagement.

Analytical Method Development and Reference Standard Procurement

Given its defined purity specifications (≥95% typical vendor-reported purity) and well-characterized physicochemical properties (density 1.29, refractive index 1.47) , (E)-O-(3-Chloroallyl)hydroxylamine hydrochloride can serve as a reliable reference standard for analytical method development in quality control laboratories. Its role as a key clethodim intermediate also makes it essential for impurity profiling and stability studies of the commercial herbicide formulation.

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